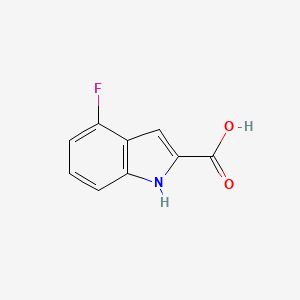

4-Fluoro-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWWCYDFHITBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398674 | |

| Record name | 4-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-68-8 | |

| Record name | 4-Fluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-1H-indole-2-carboxylic acid, a key building block in pharmaceutical research and development. The document details established methodologies, including the Reissert, Fischer, and Leimgruber-Batcho indole syntheses, offering insights into the required reagents, reaction conditions, and expected outcomes. All quantitative data is presented in clear, tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of the synthesis pathways to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is a fluorinated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1] This guide will explore the most common and effective methods for its synthesis.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established indole ring formation strategies. The most prominent among these are the Reissert, Fischer, and Leimgruber-Batcho syntheses. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids and their derivatives.[2][3] The general strategy involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting α-keto ester.[3][4]

A plausible pathway for the synthesis of this compound via the Reissert method would start from 3-fluoro-2-nitrotoluene.

Experimental Protocol (Adapted from a general Reissert synthesis):

Step 1: Synthesis of Ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol, 3-fluoro-2-nitrotoluene is added dropwise under an inert atmosphere.

-

Diethyl oxalate is then added to the mixture, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified and extracted with an organic solvent.

-

The organic layer is dried and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reductive Cyclization to Ethyl 4-Fluoro-1H-indole-2-carboxylate

-

The ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to hydrogenation, either using a hydrogen balloon or a Parr hydrogenator, until the starting material is consumed.

-

The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the ethyl 4-fluoro-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

-

The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH).

-

The mixture is heated to reflux until the ester is fully hydrolyzed.

-

The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried to afford this compound.

| Step | Product | Typical Yield | Analytical Data |

| 1 | Ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate | 60-75% | ¹H NMR, ¹³C NMR, MS |

| 2 | Ethyl 4-fluoro-1H-indole-2-carboxylate | 85-95% | ¹H NMR, ¹³C NMR, MS |

| 3 | This compound | >90% | ¹H NMR, ¹³C NMR, MS, mp: 220-224 °C[1] |

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[5][6][7] For the synthesis of this compound, the logical starting materials would be (3-fluorophenyl)hydrazine and pyruvic acid.

Experimental Protocol (Adapted from a general Fischer indole synthesis):

-

(3-Fluorophenyl)hydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An acid catalyst, for instance, sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is carefully added to the mixture.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

-

After cooling, the reaction mixture is poured into ice-water to precipitate the product.

-

The crude solid is collected by filtration, washed with water, and can be purified by recrystallization to yield this compound.

| Step | Product | Typical Yield | Analytical Data |

| 1 | This compound | 50-70% | ¹H NMR, ¹³C NMR, MS |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis provides a high-yielding and versatile route to indoles, starting from an ortho-nitrotoluene.[8][9] This method involves the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization.[8] This pathway is particularly advantageous as it often proceeds under mild conditions and with high efficiency.

Experimental Protocol (Adapted from a general Leimgruber-Batcho synthesis):

Step 1: Formation of the Enamine

-

3-Fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine, such as pyrrolidine, in a suitable solvent like DMF.

-

The mixture is heated, and the reaction progress is monitored until the starting material is consumed.

-

The enamine intermediate can often be isolated by removal of the solvent.

Step 2: Reductive Cyclization to 4-Fluoroindole

-

The crude enamine is dissolved in a solvent and subjected to reduction.

-

Common reducing agents include Raney nickel with hydrazine hydrate or catalytic hydrogenation.[8]

-

The reaction leads to the formation of 4-fluoroindole.

Step 3: Carboxylation to this compound

This step would require a subsequent carboxylation reaction at the 2-position of the 4-fluoroindole, which can be a multi-step process and is a key difference from the Reissert and Fischer syntheses which directly yield the carboxylic acid functionality.

| Step | Product | Typical Yield | Analytical Data |

| 1 | Enamine Intermediate | High | ¹H NMR, ¹³C NMR |

| 2 | 4-Fluoroindole | High | ¹H NMR, ¹³C NMR, MS |

| 3 | This compound | Variable | ¹H NMR, ¹³C NMR, MS |

Biological Significance and Signaling Pathways

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes and have shown activity in diverse biological pathways. For instance, indole-2-carboxylic acid itself has been reported to be a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[10] More recently, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[11][12][13]

The inhibitory action of indole-2-carboxylic acid derivatives on HIV-1 integrase involves chelation with magnesium ions in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome. This mechanism of action provides a clear target for drug development and a basis for understanding the structure-activity relationships of this class of compounds.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The Reissert and Fischer indole syntheses offer direct access to the target molecule, while the Leimgruber-Batcho synthesis provides a high-yielding route to the 4-fluoroindole core, which can be further functionalized. The choice of a specific pathway will be dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. The biological significance of the indole-2-carboxylic acid scaffold, particularly as an inhibitor of enzymes like HIV-1 integrase, underscores the importance of efficient and versatile synthetic methods for accessing novel derivatives such as this compound for further investigation in drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. testbook.com [testbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Physicochemical Profile of 4-Fluoro-1H-indole-2-carboxylic acid: A Technical Guide for Researchers

An In-depth Examination of a Versatile Building Block in Drug Discovery and Materials Science

Introduction: 4-Fluoro-1H-indole-2-carboxylic acid, a fluorinated derivative of the indole scaffold, has garnered significant attention in the scientific community for its potential applications in pharmaceutical and materials science research. The introduction of a fluorine atom to the indole ring can significantly modulate the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | [1][2] |

| Molecular Weight | 179.15 g/mol | [1][2] |

| Melting Point | 220-224 °C | [1] |

| Boiling Point | 422.2 °C (Predicted) | [2] |

| pKa | 4.32 ± 0.30 (Predicted) | [3] |

| Appearance | Pale yellow to beige powder | [1] |

| Storage Conditions | 2-8°C | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research. The following sections detail standardized experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small quantity of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.[4][5][6][7]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol:

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in water is low) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, measured increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[8][9][10][11]

Solubility Determination (Shake-Flask Method)

Solubility is a crucial property that affects a compound's absorption and distribution in biological systems.

Protocol:

-

System Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water, phosphate-buffered saline) by adding an excess amount of the compound to the solvent.

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4][12]

-

Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The biphasic mixture is agitated for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9][10][13]

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for their potential as therapeutic agents, particularly in the areas of antiviral, anticancer, and anti-inflammatory research.[14]

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][15][16][17] The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group of the inhibitor. This interaction prevents the catalytic activity of the enzyme, thereby blocking the integration of the viral DNA into the host genome.[1]

Anti-Cancer Activity: Targeting VEGFR-2 and PI3K/Akt Signaling

Fluorinated indole derivatives have shown promise as anti-cancer agents, in part through their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and modulate the PI3K/Akt signaling pathway.[18][19] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][14][18][19][20] The PI3K/Akt pathway is a central signaling cascade that regulates cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[15][16][21][22][23]

Anti-Inflammatory Activity: Modulation of NF-κB Signaling

The anti-inflammatory properties of certain indole derivatives are linked to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[3][12][13][17][24] Inhibition of this pathway can lead to a reduction in the inflammatory response.

Experimental Workflows

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.

Analytical Workflow: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the concentration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. web.williams.edu [web.williams.edu]

- 11. pennwest.edu [pennwest.edu]

- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 13. purformhealth.com [purformhealth.com]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. NF-κB - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Fluoro-1H-indole-2-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The document covers its history, detailed synthesis protocols, physicochemical properties, and its role as a key building block in the development of novel therapeutics.

Introduction and History

The introduction of a fluorine atom at the 4-position of the indole ring is a strategic modification. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, are leveraged to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity.[1] Consequently, this compound has emerged as a valuable intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the areas of oncology, inflammation, and infectious diseases.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and biological protocols.

| Property | Value | Reference |

| CAS Number | 399-68-8 | [2] |

| Molecular Formula | C₉H₆FNO₂ | [2] |

| Molecular Weight | 179.15 g/mol | [2] |

| Appearance | Pale yellow to beige powder | [2] |

| Melting Point | 220-224 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | Store at 0-8 °C | [2] |

| IUPAC Name | This compound | |

| InChI Key | KBWWCYDFHITBFO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Reissert indole synthesis. This classic method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.

Caption: Workflow for the Reissert synthesis of this compound.

Experimental Protocol: Reissert Synthesis

This protocol is based on the principles of the Reissert indole synthesis, adapted for the preparation of the 4-fluoro derivative.

Step 1: Condensation of 4-Fluoro-2-nitrotoluene and Diethyl Oxalate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add 4-Fluoro-2-nitrotoluene.

-

Add diethyl oxalate dropwise to the mixture with stirring.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

The precipitated crude ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization and Hydrolysis

-

Dissolve the crude product from Step 1 in a suitable solvent such as acetic acid or ethanol.

-

Add a reducing agent. Common choices include zinc dust in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

For zinc/acetic acid reduction, the mixture is typically stirred and heated. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.

-

The reduction of the nitro group leads to an intermediate amine which spontaneously cyclizes to form the indole ring.

-

After the reaction is complete, the catalyst (if used) is filtered off.

-

The resulting ester, Ethyl 4-fluoro-1H-indole-2-carboxylate, can be isolated, or the reaction mixture can be directly subjected to hydrolysis.

-

For hydrolysis, add an aqueous solution of a strong base like sodium hydroxide and heat the mixture to reflux to saponify the ester.

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Applications in Drug Discovery

This compound is a versatile building block in medicinal chemistry. Its fluorinated indole core serves as a scaffold for the synthesis of a variety of biologically active molecules.

-

Anti-cancer and Anti-inflammatory Agents: The compound is a key intermediate in the synthesis of indole-based molecules with potential anti-cancer and anti-inflammatory properties.[2]

-

HIV-1 Integrase Inhibitors: Derivatives of indole-2-carboxylic acid have been designed and synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.

-

NMDA Receptor Antagonism: Indole-2-carboxylic acids are known to act as competitive antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in conditions like stroke and epilepsy.

Caption: Signaling pathway of NMDA receptor antagonism by this compound.

Biological Activity Data

While specific IC₅₀ or Kᵢ values for the parent this compound are not extensively reported in publicly available literature, studies on its derivatives have demonstrated significant biological activity. For instance, in the development of HIV-1 integrase inhibitors, optimized derivatives of indole-2-carboxylic acid have shown potent inhibitory effects. The table below presents data for a representative derivative to illustrate the potential of this scaffold.

| Compound | Target | Activity | Reference |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | IC₅₀ = 3.11 µM |

It is important to note that the biological activity is highly dependent on the specific substitutions made to the core this compound structure.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its strategic fluorination enhances its potential as a scaffold for creating novel therapeutics with improved pharmacological profiles. The well-established synthetic routes, such as the Reissert synthesis, allow for its accessible preparation. Its demonstrated role as an antagonist of the NMDA receptor and as a core component of potent enzyme inhibitors highlights its significance for researchers in medicinal chemistry, pharmacology, and materials science. Further exploration of this compound and its derivatives is likely to yield new and improved therapeutic agents.

References

4-Fluoro-1H-indole-2-carboxylic Acid: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

4-Fluoro-1H-indole-2-carboxylic acid has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the indole nucleus and the strategically placed fluorine atom, make it an attractive starting point for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of anticancer and antiviral drugs.

Physicochemical Properties

The fluorine atom on the indole ring significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[1] It can increase metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[2] The physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 399-68-8 | [1][3][4] |

| Molecular Formula | C₉H₆FNO₂ | [1][5] |

| Molecular Weight | 179.15 g/mol | [1][5] |

| Appearance | Pale yellow to beige powder | [1] |

| Melting Point | 220-224 ºC | [1] |

| Boiling Point | 422.2°C | [5] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 2-8°C or 0-8 °C | [1][5] |

Synthesis and Derivatization

While various methods exist for the synthesis of the core this compound, its true value lies in its capacity for diverse functionalization. The indole ring can be modified at several positions to generate a library of derivatives with tailored biological activities. A common strategy involves the protection of the carboxylic acid group, followed by modification at other positions of the indole scaffold, and subsequent deprotection.

A representative workflow for the synthesis of derivatives is illustrated below, based on protocols for creating HIV-1 integrase inhibitors from a bromo-indole-2-carboxylate intermediate.[6]

Caption: General synthetic workflow for indole-2-carboxylic acid derivatives.

Applications in Medicinal Chemistry

This scaffold is instrumental in the development of drugs across multiple therapeutic areas, including oncology and virology.[1]

The indole-2-carboxylic acid framework has been successfully employed to design inhibitors of key cancer-related targets.

-

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) in cancer cells.[7][8] Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like doxorubicin or to radiotherapy.[8][9] Derivatives of this compound have been explored as DNA-PK inhibitors that function by blocking the interaction between the Ku protein subunit and DNA, which is the initial step in NHEJ.[7]

Caption: Inhibition of the DNA-PK pathway enhances cancer cell death.

-

14-3-3η Protein Inhibitors: The 14-3-3η protein is implicated in the development and progression of liver cancer.[10][11] Novel 1H-indole-2-carboxylic acid derivatives have been designed to target this protein. Through structural optimization, compound C11 was identified, which showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant strains, by inducing G1-S phase cell cycle arrest.[11]

-

HIV-1 Integrase Inhibitors: One of the most significant applications of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13] The integrase enzyme is essential for inserting the viral DNA into the host genome. The indole nucleus and the C2-carboxylic acid group of these inhibitors chelate two critical Mg²⁺ ions in the enzyme's active site, effectively blocking the strand transfer process.[12][14]

Caption: Indole-2-carboxylic acid derivatives block HIV replication.

The versatility of the this compound scaffold extends to other areas, including:

-

Anti-tuberculosis Agents: Indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[15]

-

Central Nervous System (CNS) Agents: The scaffold is used to produce drugs for neurological disorders, particularly those related to mood and depression, as the fluorine atom can enhance blood-brain barrier penetration.[5]

-

Broad-Spectrum Antivirals: Derivatives have been investigated for activity against a range of RNA and DNA viruses, such as Influenza A and Coxsackie B3 virus.[16]

Biological Activity Data

The following tables summarize the quantitative biological activity of various derivatives based on the indole-2-carboxylic acid scaffold.

Table 1: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | C3-Substitution | C6-Substitution | IC₅₀ (μM) | Reference |

| Parent Cpd. 3 | - | - | >30 | [12] |

| 17a | -(((4-(trifluoromethyl)benzyl)oxy)methyl)- | -((3-fluoro-4-methoxyphenyl)amino)- | 0.21 | [12] |

| 17b | -(((4-(trifluoromethyl)benzyl)oxy)methyl)- | -((2,4-difluorophenyl)amino)- | 0.35 | [12] |

| 20a | -(((2-fluorobenzyl)oxy)methyl)- | -((3-fluoro-4-methoxyphenyl)amino)- | 0.13 | [12] |

| 20b | -(((2-fluorobenzyl)oxy)methyl)- | -((2,4-difluorophenyl)amino)- | 0.15 | [12] |

Data extracted from a study on novel HIV-1 integrase inhibitors, demonstrating significant potency enhancement through substitution.[12]

Table 2: Activity of Indole-2-Carboxamide Derivatives

| Compound | Target Organism/Cell Line | Activity Metric | Value (μM) | Reference |

| Compound 3 | M. tuberculosis | MIC | 0.68 | [15] |

| Compound 9a | BT12 (AT/RT Cancer Cell) | IC₅₀ (Viability) | 0.89 | [15] |

| Compound 9a | BT16 (AT/RT Cancer Cell) | IC₅₀ (Viability) | 1.81 | [15] |

| Compound 9a | HFF1 (Non-neoplastic Cell) | IC₅₀ (Viability) | 119 | [15] |

Data highlights potency and selectivity of N-benzyl-4,6-difluoroindole-2-carboxamide (9a) against cancer cells versus non-cancerous cells.[15]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative indole-2-carboxylic acid derivative, adapted from the literature.[6][12]

Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (Compound 20a)

This protocol describes the final hydrolysis step to yield the active carboxylic acid from its isopropyl ester precursor (Compound 19a).

Materials and Reagents:

-

Isopropyl 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate (Precursor 19a)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetic acid

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Dissolve the precursor ester (e.g., 100 mg) in a mixed solvent of methanol and water (4 mL, 3:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for approximately 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by adding acetic acid until a pH of 6 is reached.

-

Perform a liquid-liquid extraction using ethyl acetate (3 x 15 mL).

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:2 v/v), to afford the final product as a yellow solid.[12]

Characterization: The final product (20a) can be characterized by:

-

Melting Point: 169.9–173.7 °C[12]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.13 (s, 1H), 7.78 (d, J = 8.4 Hz, 1H), 7.30–7.17 (m, 2H), 7.07–7.00 (m, 2H), 6.91 (s, 1H), 6.86–6.78 (m, 3H), 6.64 (s, 1H), 5.76 (s, 2H), 4.97 (s, 2H), 3.78 (s, 3H).[12]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 163.76, 161.22, 158.79, 153.77, 151.35, 142.71, 141.41, 141.30, 139.91, 138.10, 138.02, 128.51, 128.47, 126.17, 126.03, 125.84, 125.00, 123.76, 123.42, 120.85, 115.94, 113.75, 106.44, 106.24, 95.60, 57.19, 55.89.[12]

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry. Its inherent biological relevance, coupled with the advantageous properties imparted by the fluorine substituent, provides a robust platform for structure-based drug design. The successful development of potent anticancer and antiviral agents based on this core structure underscores its immense potential. Future research will undoubtedly continue to expand the therapeutic applications of this versatile building block, leading to the discovery of next-generation medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 399-68-8 | Benchchem [benchchem.com]

- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluoro-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Fluoro-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The inclusion of a fluorine atom on the indole scaffold can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents and functional materials. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this publication. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C=O, and C-F bonds, as well as the aromatic C-H and C=C bonds.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data not available | - |

Note: A specific experimental FT-IR spectrum for this compound was not found. The table is a template for presenting such data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The predicted mass spectral data for various adducts of this compound are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z |

| [M+H]⁺ | 180.04553 |

| [M+Na]⁺ | 202.02747 |

| [M-H]⁻ | 178.03097 |

| [M+NH₄]⁺ | 197.07207 |

| [M+K]⁺ | 218.00141 |

| [M+H-H₂O]⁺ | 162.03551 |

| [M+HCOO]⁻ | 224.03645 |

| [M+CH₃COO]⁻ | 238.05210 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of solid organic compounds and indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a volume of approximately 0.6 mL. The resulting solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

-

Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

References

4-Fluoro-1H-indole-2-carboxylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-1H-indole-2-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and analysis of indole-based compounds.

Core Physicochemical Properties

This compound is a pale yellow to beige powder.[1] The introduction of a fluorine atom to the indole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| CAS Number | 399-68-8 | [1] |

| Melting Point | 220-224 °C | [1] |

| Appearance | Pale yellow to beige powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profile

Qualitative Solubility

Based on the general principles of organic chemistry, the following qualitative solubility profile is expected:

-

Soluble in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Sparingly soluble to soluble in: Polar protic solvents like methanol, ethanol, and other short-chain alcohols.[2]

-

Slightly soluble to insoluble in: Non-polar solvents such as toluene and dichloromethane.[2]

-

pH-Dependent solubility in: Aqueous solutions, with increased solubility at higher pH.

Quantitative Solubility Data (Based on Indole-2-carboxylic Acid)

The following table summarizes the mole fraction solubility (x₁) of indole-2-carboxylic acid in various solvents at different temperatures, as a proxy for this compound.[2] The data illustrates a general trend of increasing solubility with increasing temperature.[2]

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Water | 278.15 | 0.00018 |

| 315.15 | 0.00069 | |

| 360.15 | 0.00263 | |

| Methanol | 278.15 | 0.06830 |

| 315.15 | 0.17130 | |

| 325.15 | 0.21850 | |

| Ethanol | 278.15 | 0.05730 |

| 315.15 | 0.14240 | |

| 335.15 | 0.23120 | |

| 1-Propanol | 278.15 | 0.04160 |

| 315.15 | 0.11320 | |

| 345.15 | 0.24050 | |

| 2-Propanol | 278.15 | 0.04120 |

| 315.15 | 0.11970 | |

| 345.15 | 0.25850 | |

| 1-Butanol | 278.15 | 0.03210 |

| 315.15 | 0.09320 | |

| 350.15 | 0.22410 | |

| Ethyl Acetate | 278.15 | 0.03550 |

| 315.15 | 0.10640 | |

| 340.15 | 0.20790 | |

| Dichloromethane | 278.15 | 0.00161 |

| 300.15 | 0.00334 | |

| Toluene | 278.15 | 0.00021 |

| 315.15 | 0.00140 | |

| 360.15 | 0.00843 | |

| 1,4-Dioxane | 278.15 | 0.00940 |

| 315.15 | 0.03150 | |

| 355.15 | 0.11020 |

Stability Profile

The chemical stability of this compound is essential for its storage, handling, and the development of stable pharmaceutical formulations. Forced degradation studies are employed to understand the intrinsic stability of the molecule and its degradation pathways under various stress conditions.[3] The recommended storage condition of 0-8 °C suggests that the compound may be susceptible to thermal degradation.[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[3][4] The typical goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.[5][6]

The following table presents an illustrative summary of the expected stability of this compound under standard forced degradation conditions.

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Potential for limited degradation. Indole rings are generally stable to acid, but the carboxylic acid side chain could be susceptible under harsh conditions. |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Likely stable. Carboxylate formation should protect the molecule from further degradation under these conditions. |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Susceptible to oxidation, a common degradation pathway for indole derivatives. |

| Thermal Degradation | Solid State | 80 °C | 7 days | Potential for degradation, as indicated by the recommended refrigerated storage. |

| Photostability | ICH Q1B Option 2 (UV/Vis light) | Room Temperature | Conforms to ICH guidelines | Indole derivatives are often photosensitive and degradation is expected. |

Experimental Protocols

Detailed methodologies are provided below for the determination of solubility and for conducting forced degradation studies.

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.45 µm syringe filter.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL or mol/L.

Forced Degradation Studies

This protocol describes a general procedure for subjecting this compound to various stress conditions to evaluate its stability.

Materials:

-

This compound

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

3% Hydrogen peroxide

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Stability chamber with temperature and humidity control

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with UV or PDA detector

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a set temperature (e.g., 60 °C).

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 80 °C) in a stability chamber.

-

Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; longer for thermal and photostability).

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquots before analysis. For oxidative stress, dilution may be sufficient to quench the reaction.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of the control. Identify and quantify any significant degradation products.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount for accurately quantifying this compound and separating it from any potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, increase to a high percentage over 15-20 minutes to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at approximately 220 nm and 280 nm |

| Injection Volume | 10 µL |

Biological Activity and Mechanism of Action

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8][9][10] This biological activity makes this compound a compound of significant interest in antiviral drug discovery.

Inhibition of HIV-1 Integrase

The mechanism of action of indole-2-carboxylic acid-based inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the catalytic site of the HIV-1 integrase enzyme.[7][8] These magnesium ions are essential for the strand transfer reaction, where the viral DNA is integrated into the host genome. By binding to these ions, the inhibitor effectively blocks the catalytic activity of the enzyme, thereby preventing viral replication.[8]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in pharmaceutical research. This guide provides a foundational understanding of its solubility and stability, based on data from its parent compound and established analytical principles. The detailed experimental protocols offer a framework for researchers to generate specific data for this molecule, facilitating its effective use in drug discovery and development pipelines. The elucidated mechanism of action as an HIV-1 integrase inhibitor further underscores its importance as a scaffold for designing novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biomedres.us [biomedres.us]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure Analysis of Fluoro-Substituted Indole-2-Carboxylic Acids

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, the specific crystal structure of 4-Fluoro-1H-indole-2-carboxylic acid is not publicly available. This guide will provide a comprehensive analysis based on the publicly available crystallographic data of its closely related isomers, 5-Fluoro-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid, which serve as excellent reference points for understanding the structural characteristics and experimental procedures relevant to this class of compounds.

Introduction

Indole-2-carboxylic acid derivatives are a cornerstone in medicinal chemistry, serving as crucial scaffolds for the development of novel therapeutic agents. The introduction of a fluorine atom to the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. This compound, in particular, is a valuable building block in the synthesis of bioactive molecules with potential applications in treating a range of diseases, including cancer and inflammatory conditions. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design, as it provides insights into intermolecular interactions and potential binding conformations with biological targets. This guide details the methodologies for crystal structure determination and presents the crystallographic data for analogous fluoroindole carboxylic acids.

Experimental Protocols

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.

1. Crystallization

The initial and often most challenging step is to obtain single crystals of sufficient quality and size (typically 0.1-0.3 mm in each dimension). For the related compound, 5-Fluoro-1H-indole-3-carboxylic acid, colorless prisms were successfully grown by the slow evaporation of a methanol solution over a period of seven days[1]. This is a common and effective method for many organic compounds.

2. X-ray Diffraction Data Collection

High-quality single crystals are mounted on a diffractometer for X-ray analysis. The crystal is maintained at a specific temperature, often a cryogenic temperature like 293 K, to minimize thermal vibrations of the atoms.

-

Instrumentation: A diffractometer, such as a Rigaku SCXmini, equipped with a fine-focus sealed tube X-ray source is commonly used.[2]

-

Radiation Source: Monochromatic radiation, typically Molybdenum Kα (Mo Kα) radiation, is directed at the crystal.[1][2]

-

Data Collection Strategy: The diffractometer rotates the crystal while irradiating it with X-rays. A detector, such as a CCD, collects the diffraction patterns, which appear as a series of spots of varying intensities. A complete dataset is obtained by collecting a large number of frames at different crystal orientations.[3]

-

Absorption Correction: The collected data is corrected for absorption effects, which can be done using a multi-scan method with software like CrystalClear.[1][2]

3. Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

-

Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is typically achieved using direct methods with software such as SHELXS97.[1][2]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, for example, with the SHELXL97 program.[1][2] This process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Data Presentation: Crystallographic Data of Fluoroindole Carboxylic Acid Isomers

The following tables summarize the crystallographic data for 5-Fluoro-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid. This data provides a valuable reference for what can be expected for this compound.

Table 1: Crystal Data and Structure Refinement for Fluoroindole Carboxylic Acid Isomers

| Parameter | 5-Fluoro-1H-indole-3-carboxylic acid[1] | 6-Fluoro-1H-indole-3-carboxylic acid[2] |

| Empirical Formula | C₉H₆FNO₂ | C₉H₆FNO₂ |

| Formula Weight | 179.15 | 179.15 |

| Temperature (K) | 293 | 293 |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Unit Cell Dimensions | ||

| a (Å) | 4.4176 (9) | 7.0054 (14) |

| b (Å) | 11.073 (2) | 11.699 (2) |

| c (Å) | 16.014 (3) | 9.2947 (19) |

| β (°) | 96.63 (3) | 104.15 (3) |

| Volume (ų) | 778.1 (3) | 738.7 (3) |

| Z | 4 | 4 |

| Data Collection | ||

| Reflections Collected | 7874 | 7541 |

| Independent Reflections | 1788 | 1693 |

| R(int) | 0.068 | 0.033 |

| Refinement | ||

| R[F² > 2σ(F²)] | 0.054 | 0.043 |

| wR(F²) | 0.137 | 0.115 |

| Goodness-of-fit (S) | 1.02 | 1.08 |

Table 2: Data Collection and Refinement Details

| Parameter | 5-Fluoro-1H-indole-3-carboxylic acid[1] | 6-Fluoro-1H-indole-3-carboxylic acid[2] |

| Diffractometer | Rigaku SCXmini CCD | Rigaku SCXmini |

| Absorption Correction | Multi-scan | Multi-scan |

| Tmin, Tmax | 0.982, 0.993 | 0.961, 0.974 |

| No. of reflections with I > 2σ(I) | 1153 | 1418 |

| No. of parameters | 123 | 123 |

| H-atom treatment | Mixture of independent and constrained | Mixture of independent and constrained |

| Δρmax, Δρmin (e Å⁻³) | 0.18, -0.26 | 0.21, -0.21 |

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical role of this compound in drug discovery.

References

Potential Therapeutic Targets of 4-Fluoro-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and physicochemical properties, making it a valuable building block in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including those with anti-cancer, anti-inflammatory, and antiviral properties.[2]

Primary Therapeutic Target: HIV-1 Integrase

A significant body of research has identified the therapeutic potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][4][5] These derivatives have been shown to effectively block the strand transfer activity of integrase, preventing the integration of viral DNA into the host genome.[5][6]

Mechanism of Action

Derivatives of indole-2-carboxylic acid act as integrase strand transfer inhibitors (INSTIs).[3][4][5] The core structure, featuring the indole nucleus and the C2 carboxyl group, is capable of chelating the two Mg²⁺ ions within the active site of the HIV-1 integrase.[3][5][6] This interaction is crucial for inhibiting the enzyme's function. Structural optimization, particularly the introduction of a long branch at the C3 position of the indole core, has been shown to enhance the interaction with a hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect.[3][4][5]

Quantitative Data: HIV-1 Integrase Inhibition

The following table summarizes the in vitro inhibitory activity of a key indole-2-carboxylic acid derivative against HIV-1 integrase.

| Compound ID | Structure | Target | Assay Type | IC₅₀ (µM) |

| 1 | Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 32.37[6] |

| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 3.11[6] |

| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 0.13[3][4][5] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the indole-2-carboxylic acid derivatives against HIV-1 integrase is typically evaluated using an in vitro strand transfer assay. A detailed protocol is as follows:

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the strand transfer activity of recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (vDNA) substrate, typically a labeled oligonucleotide

-

Target DNA (tDNA) substrate

-

Assay buffer (e.g., containing MOPS, DTT, MgCl₂, and NaCl)

-

Test compounds dissolved in DMSO

-

Control inhibitor (e.g., Raltegravir)

-

DNA binding dye (e.g., SYBR Green)

-

96-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Pre-incubation: Recombinant HIV-1 integrase is pre-incubated with the donor DNA in the assay buffer to allow for the formation of the enzyme-DNA complex.

-

Compound Addition: The test compounds, serially diluted in DMSO, are added to the wells containing the integrase-DNA complex. A DMSO-only control and a positive control inhibitor are also included.

-

Initiation of Strand Transfer: The strand transfer reaction is initiated by the addition of the target DNA.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the strand transfer reaction to proceed.

-

Detection: The reaction is stopped, and a DNA binding dye is added. The fluorescence is measured using a plate reader. The signal is proportional to the amount of strand transfer product formed.

-

Data Analysis: The fluorescence data is normalized to the controls, and the IC₅₀ values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.

Visualizations

Caption: HIV-1 integration pathway and the inhibitory action of indole-2-carboxylic acid derivatives.

Caption: Experimental workflow for the development of indole-2-carboxylic acid-based HIV-1 integrase inhibitors.

Other Potential Therapeutic Targets

While HIV-1 integrase is a well-defined target, the this compound scaffold holds promise for modulating the activity of other key biological molecules implicated in various diseases.

SETD2 Histone Methyltransferase

A derivative of this compound has been identified as a component of a selective inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase.[7] The inhibitor, EZM0414 (N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide), demonstrates potential antineoplastic activity by inhibiting SETD2-mediated methylation of histones and non-histone proteins, which are involved in transcriptional regulation, DNA damage repair, and RNA splicing.[7]

References

- 1. This compound | 399-68-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Fluoro-1H-indole-2-carboxylic acid, a valuable building block in pharmaceutical research and drug development. The synthesis is based on the classical Fischer indole synthesis methodology, followed by ester hydrolysis. The protocol is divided into three main stages: formation of the ethyl pyruvate (3-fluorophenyl)hydrazone intermediate, subsequent acid-catalyzed cyclization to ethyl 4-fluoro-1H-indole-2-carboxylate, and final hydrolysis to the target carboxylic acid. This document includes detailed experimental procedures, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

Indole derivatives are a critical class of heterocyclic compounds frequently found in the core structure of many pharmaceutical agents. The fluorine atom in this compound can significantly influence the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins, making it a desirable scaffold for medicinal chemistry. The Fischer indole synthesis is a reliable and widely used method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[1][2][3] This protocol outlines a practical approach to synthesize this compound for research and development purposes.

Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

References

Application Notes and Protocols: Derivatization of 4-Fluoro-1H-indole-2-carboxylic Acid for Drug Design

Introduction

4-Fluoro-1H-indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, utilized as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates.[2] This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on the synthesis of amide and ester derivatives with potential applications in anti-cancer, anti-inflammatory, and antiviral therapies.

Derivatization Strategies

The primary points for derivatization of this compound are the carboxylic acid group (C2), the indole nitrogen (N1), and the indole ring itself (positions C3, C5, C6, C7). The most common derivatization involves the carboxylic acid to form amides and esters.

Caption: Derivatization strategies for this compound.

Biological Applications and Quantitative Data

Derivatives of this compound have shown promise in various therapeutic areas. The following table summarizes the biological activities of selected derivatives.

| Compound ID | Derivative Type | Target | Biological Activity (IC₅₀/MIC) | Therapeutic Area |

| 1a | N-Benzylamide | HIV-1 Integrase | 15.70 µM[3] | Antiviral |

| 1b | N-(3-methoxyphenyl)amide | HIV-1 Integrase | 10.06 µM[3] | Antiviral |

| 8f | N-(1-(Adamantan-1-yl)ethyl)-4,6-difluoro-1H-indole-2-carboxamide | M. tuberculosis | 0.62 µM[4] | Anti-mycobacterial |

| 8g | N-(1-(Adamantan-1-yl)ethyl)-5-fluoro-1H-indole-2-carboxamide | M. tuberculosis | 0.32 µM[4] | Anti-mycobacterial |

| 9a | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | AT/RT Cancer Cells (BT12) | 0.89 µM[4] | Anticancer |

| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | 3.11 µM[3][5] | Antiviral |

| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | 0.13 µM[6][7] | Antiviral |

| C11 | 1H-indole-2-carboxylic acid derivative | 14-3-3η protein / Liver Cancer Cells | Not specified, potent inhibitor | Anticancer |

| 9o-1 | 6-acetamido-indole-2-carboxylic acid derivative | IDO1/TDO | IDO1: 1.17 µM, TDO: 1.55 µM[8] | Anticancer |

Experimental Protocols

This protocol describes a standard procedure for the synthesis of 4-fluoro-1H-indole-2-carboxamides using a coupling agent.

Caption: Workflow for amide synthesis.

Materials:

-

This compound

-

Appropriate amine (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) OR HATU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq) (or HATU, 1.2 eq).

-

Add the desired amine (1.1 eq) followed by DIPEA or TEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

This protocol outlines the synthesis of this compound esters.

Caption: Workflow for ester synthesis.

Materials:

-

This compound

-

Appropriate alcohol (R-OH), to be used as the solvent

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or TsOH.

-